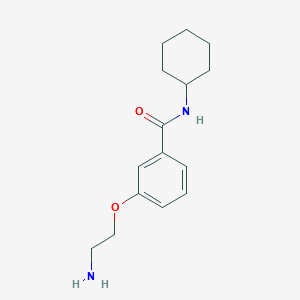

3-(2-aminoethoxy)-N-cyclohexylbenzamide

Overview

Description

3-(2-aminoethoxy)-N-cyclohexylbenzamide, also known as 3-ACEB, is an amide of cyclohexylbenzamide and 2-aminoethanol. It has a wide range of applications in scientific research and is widely used in laboratory experiments. This compound has been extensively studied due to its potential therapeutic effects and its ability to act as a modulator of various biochemical and physiological processes.

Scientific Research Applications

Agriculture

In agriculture, this compound could serve as a chemical intermediate in the synthesis of agrochemicals. Its properties might be harnessed to develop new pesticides or herbicides with improved safety profiles and environmental compatibility. Research into its activity against various plant pathogens could lead to innovative crop protection strategies .

Pharmacology

Pharmacologically, 3-(2-aminoethoxy)-N-cyclohexylbenzamide could be explored for its activity on biological targets. It may interact with cellular receptors or enzymes, leading to new insights into cellular processes and the development of new therapeutic drugs .

Analytical Chemistry

This compound could have applications in analytical chemistry as a reagent or a standard in chromatography, spectrometry, or other analytical techniques. Its clear and distinct chemical signature would allow for precise measurements and analyses in complex mixtures .

Mechanism of Action

Target of Action

The primary target of 3-(2-aminoethoxy)-N-cyclohexylbenzamide is the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA2a) . SERCA2a is an enzyme that plays a crucial role in the regulation of intracellular calcium levels, which is vital for muscle contraction, including heart muscle .

Mode of Action

3-(2-aminoethoxy)-N-cyclohexylbenzamide interacts with its target, SERCA2a, by stimulating its activity . This stimulation enhances the transport of calcium ions from the cytosol of the cell into the sarcoplasmic reticulum, thereby increasing the rate of muscle relaxation and improving contractility .

Biochemical Pathways

The compound’s action primarily affects the calcium signaling pathway . By enhancing the activity of SERCA2a, it increases the sequestration of calcium ions in the sarcoplasmic reticulum. This action results in a decrease in cytosolic calcium concentration, which in turn influences the contraction and relaxation of muscle cells .

Result of Action

The stimulation of SERCA2a by 3-(2-aminoethoxy)-N-cyclohexylbenzamide leads to an improvement in heart function. It enhances both the contractility (inotropic effect) and relaxation (lusitropic effect) of the heart muscle, which could potentially be beneficial in conditions such as heart failure .

properties

IUPAC Name |

3-(2-aminoethoxy)-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-9-10-19-14-8-4-5-12(11-14)15(18)17-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHPSCKMUBILHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

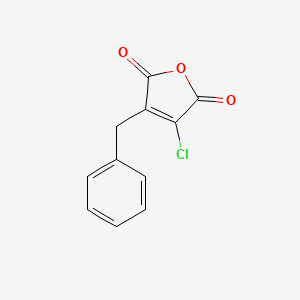

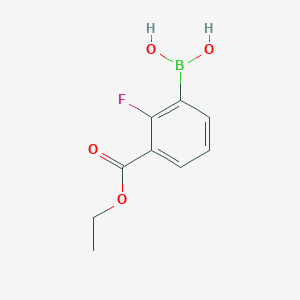

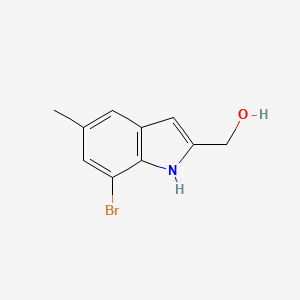

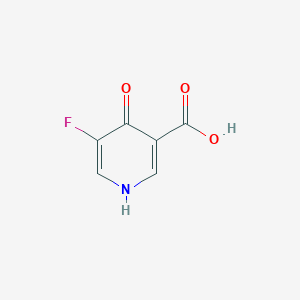

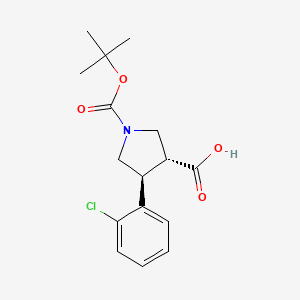

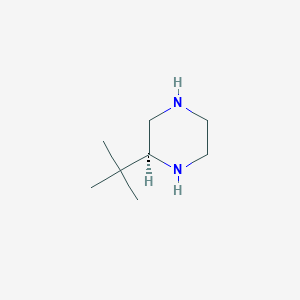

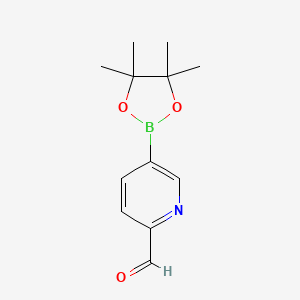

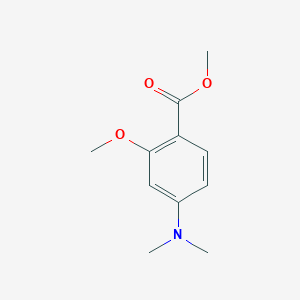

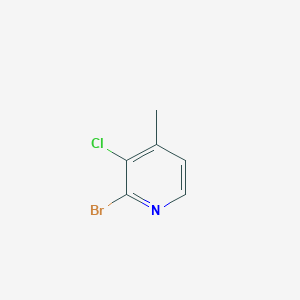

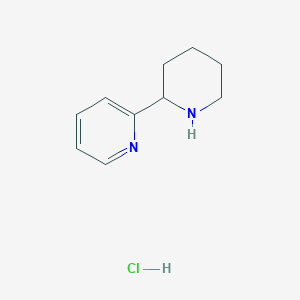

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)